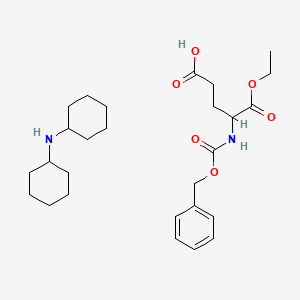
N-cyclohexylcyclohexanamine;5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with the molecular formula C27H42N2O6 and a molecular weight of 490.632 g/mol . This compound is known for its unique structure, which includes both amine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The process includes:
Formation of Cyclohexylamine Derivative: Cyclohexylamine is reacted with cyclohexanone under acidic conditions to form N-cyclohexylcyclohexanamine.
Esterification: The intermediate is then esterified with ethyl chloroformate to introduce the ethoxy group.
Amidation: The ester is reacted with phenylmethoxycarbonyl chloride to form the amide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The amine and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides .
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amine and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexylcyclohexanamine: A simpler analog without the ethoxy and phenylmethoxycarbonylamino groups.
5-ethoxy-5-oxo-4-phenylmethoxycarbonylamino-pentanoic acid: Lacks the cyclohexylamine moiety.
Uniqueness
N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4779-32-2 |
|---|---|
Formule moléculaire |
C27H42N2O6 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18);11-13H,1-10H2 |
Clé InChI |
OFMHHUWVARDYPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


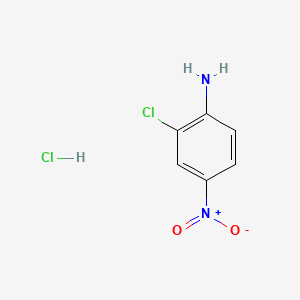

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
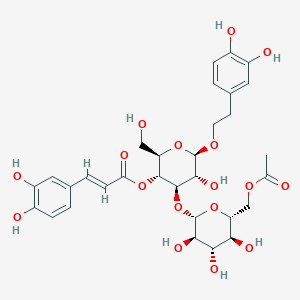
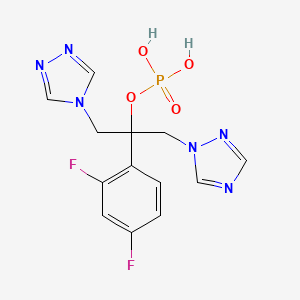
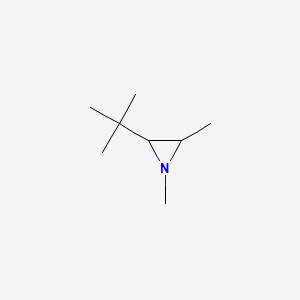
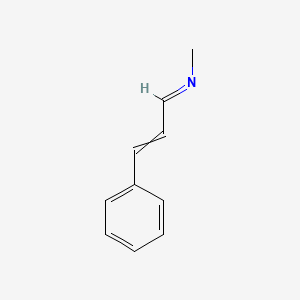
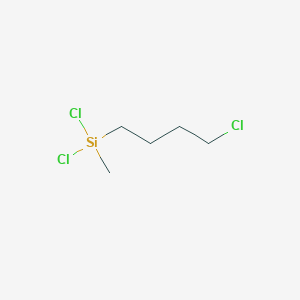
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
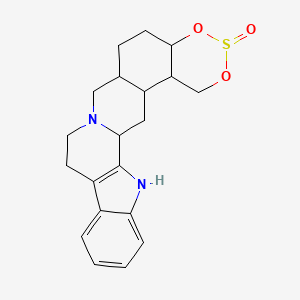
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
